molecular formula C5H5F2N3 B7818955 2,4-Difluoro-6-hydrazinylpyridine

2,4-Difluoro-6-hydrazinylpyridine

Cat. No.: B7818955
M. Wt: 145.11 g/mol
InChI Key: QAOLSEWSDLEITH-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-hydrazinylpyridine is a chemical compound characterized by the presence of two fluorine atoms and a hydrazinyl group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-hydrazinylpyridine typically involves the reaction of 2,4-difluoropyridine with hydrazine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques can also enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-6-hydrazinylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,4-Difluoro-6-hydrazinylpyridine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems and as a tool in biochemistry research.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

2,4-Difluoro-6-hydrazinylpyridine is similar to other fluorinated pyridines, such as 2,6-Difluoro-4-hydrazinylpyridine. its unique combination of fluorine atoms and the hydrazinyl group sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,6-Difluoro-4-hydrazinylpyridine

  • 2,4-Difluoro-5-hydrazinylpyridine

  • 2,3-Difluoro-6-hydrazinylpyridine

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Properties

IUPAC Name

(4,6-difluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOLSEWSDLEITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1NN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479264
Record name AGN-PC-0NI025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837364-98-4
Record name AGN-PC-0NI025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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